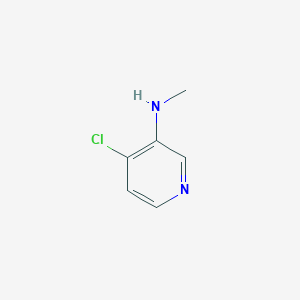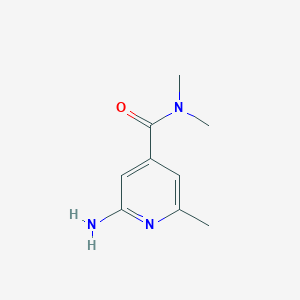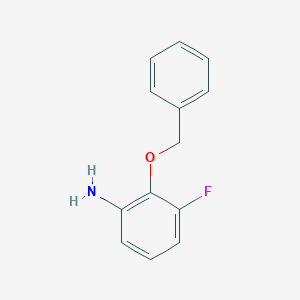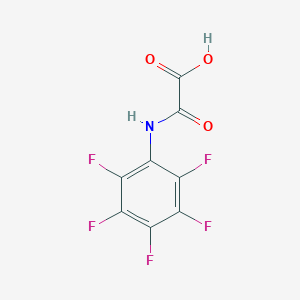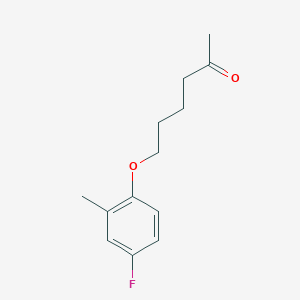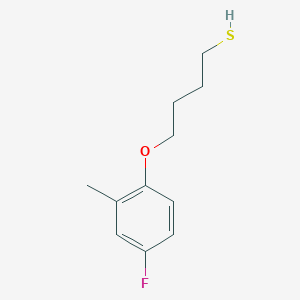![molecular formula C13H19NO B7974174 1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine](/img/structure/B7974174.png)
1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a cyclopropylmethoxy group attached to a phenyl ring, which is further substituted with a methyl group and an ethanamine chain. The unique structural features of this compound make it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methylacetophenone and cyclopropylmethanol.
Formation of Cyclopropylmethoxy Group: The hydroxyl group of 4-hydroxy-3-methylacetophenone is alkylated with cyclopropylmethanol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide.
Reduction: The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride to form the corresponding alcohol.
Amination: The final step involves the conversion of the alcohol to the amine using reagents like thionyl chloride followed by reaction with ammonia or an amine source.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.
Acylation: The amine group can be acylated using acyl chlorides or anhydrides to form amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters like serotonin, dopamine, and norepinephrine. The pathways involved include signal transduction cascades that influence cellular responses and physiological processes.
Comparison with Similar Compounds
1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine can be compared with similar compounds such as:
1-[4-(Cyclopropylmethoxy)-3-fluorophenyl]ethan-1-amine: This compound has a fluorine atom instead of a methyl group, which can significantly alter its chemical and biological properties.
1-[4-(Cyclopropylmethoxy)-3-methoxyphenyl]ethan-1-amine: The presence of a methoxy group instead of a methyl group can affect its reactivity and interactions with biological targets.
1-[4-(Cyclopropylmethoxy)phenyl]ethan-1-amine: Lacking additional substituents on the phenyl ring, this compound may have different pharmacological profiles.
Properties
IUPAC Name |
1-[4-(cyclopropylmethoxy)-3-methylphenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-7-12(10(2)14)5-6-13(9)15-8-11-3-4-11/h5-7,10-11H,3-4,8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSOASWEYUTVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
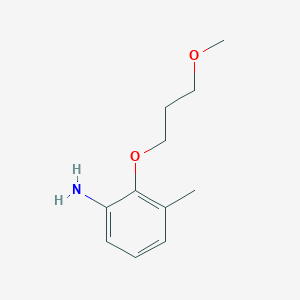
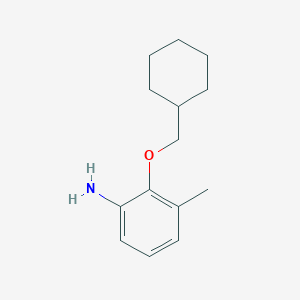
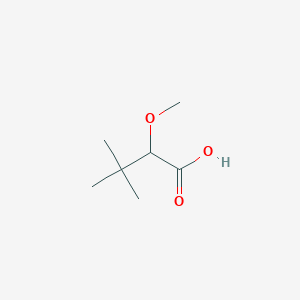
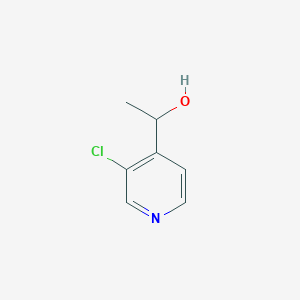
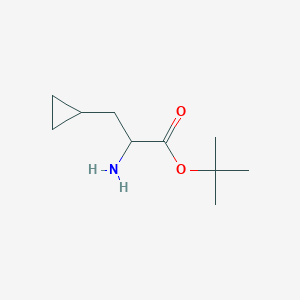
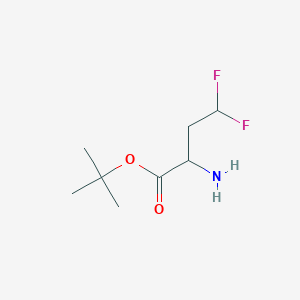
![3-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7974129.png)
![2,3,4,7,8,9,10,11-octahydropyrimido[2,1-b]quinazolin-6-one](/img/structure/B7974133.png)
